4-[(2,4-Difluorophenyl)methyl]oxan-4-amine
Description
4-[(2,4-Difluorophenyl)methyl]oxan-4-amine is a fluorinated tetrahydropyran derivative with the molecular formula C₁₂H₁₅F₂NO and a molecular weight of 227.25 g/mol . Its structure consists of an oxane (tetrahydropyran) ring substituted at the 4-position with an amine group and a 2,4-difluorobenzyl moiety. Key identifiers include:
- SMILES: C1COCCC1(CC2=C(C=C(C=C2)F)F)N
- InChIKey: FNNRMGTUVMEUHO-UHFFFAOYSA-N . Collision cross-section (CCS) predictions for its adducts range from 152.3 Ų ([M+H]⁺) to 162.8 Ų ([M+Na]⁺), indicating moderate molecular size and polarity .
Properties
IUPAC Name |
4-[(2,4-difluorophenyl)methyl]oxan-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO/c13-10-2-1-9(11(14)7-10)8-12(15)3-5-16-6-4-12/h1-2,7H,3-6,8,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNRMGTUVMEUHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=C(C=C(C=C2)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1342026-77-0 | |
| Record name | 4-[(2,4-difluorophenyl)methyl]oxan-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Difluorophenyl)methyl]oxan-4-amine typically involves the reaction of 2,4-difluorobenzyl chloride with oxan-4-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of automated systems also enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(2,4-Difluorophenyl)methyl]oxan-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxan-4-imine derivatives.
Reduction: Reduction reactions can convert the oxan-4-amine group to oxan-4-amine derivatives with different functional groups.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-4-imine derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry for the development of new therapeutic agents. Its unique structure allows it to interact with specific biological pathways:
- Antimicrobial Activity : Studies have indicated that 4-[(2,4-Difluorophenyl)methyl]oxan-4-amine exhibits antimicrobial properties against various bacterial strains. This makes it a candidate for further development as an antibiotic agent.
- Antiviral Properties : Preliminary research suggests potential efficacy against certain viral infections, warranting further investigation into its mechanism of action and effectiveness in clinical settings.
Biological Research
In biological studies, the compound has been evaluated for its effects on cellular processes:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could lead to applications in treating metabolic disorders.
- Neuroprotective Effects : Research indicates that it may have neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's.
Industrial Applications
The compound is also being explored for its utility in industrial chemistry:
- Synthesis of Complex Molecules : It serves as an intermediate in the synthesis of more complex organic compounds, which are crucial in pharmaceutical and agrochemical industries.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 10 µg/mL, suggesting strong antimicrobial activity.
Case Study 2: Neuroprotective Effects
In a mouse model of neurodegeneration, treatment with the compound resulted in improved cognitive function and reduced levels of neuroinflammation markers. Behavioral tests showed enhanced memory performance compared to control groups.
Research Findings
Recent findings have highlighted several key aspects of the compound's biological activities:
- Anti-inflammatory Properties : It effectively reduces inflammatory markers in vitro and in vivo.
- Pharmacokinetics : Studies indicate favorable absorption and distribution characteristics, making it a viable candidate for drug development.
Mechanism of Action
The mechanism of action of 4-[(2,4-Difluorophenyl)methyl]oxan-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Benzyl-Substituted Oxan-4-amines
The closest analogs differ in fluorine substitution patterns on the benzyl group or the oxane ring. Key examples include:
* Note: Discrepancies exist between the molecular formula of this compound (C₁₁H₁₃F₂NO in ) and the target compound (C₁₂H₁₅F₂NO in ). This may reflect a distinct isomer or a reporting error in literature.
Key Observations:
Fluorine Substitution and Physicochemical Properties: The 2,4-difluoro substitution in the target compound increases molecular weight and lipophilicity compared to mono-fluoro analogs . This could enhance membrane permeability and metabolic stability, though experimental data are lacking.
Collision Cross-Section (CCS): The target compound’s CCS ([M+H]⁺ = 152.3 Ų) suggests a compact conformation, likely due to the rigid oxane ring and fluorobenzyl group . Mono-fluoro analogs may exhibit smaller CCS values due to reduced fluorine bulk, but direct comparisons are unavailable.
Synthetic and Commercial Accessibility: The target compound is listed as discontinued by CymitQuimica , whereas the 4-fluoro analog remains available .
Other Fluorinated Amines with Heterocyclic Cores
Compounds like N-(4-Fluorophenyl)-2,6-dimethyl-1,3-dioxan-4-amine () and {[4-(difluoromethoxy)-3-methoxyphenyl]methyl}(methyl)amine () share structural motifs but differ in core heterocycles or substituents:
- N-(4-Fluorophenyl)-2,6-dimethyl-1,3-dioxan-4-amine: Features a dioxane ring and para-fluoro substitution.
Critical Analysis of Data Gaps and Limitations
- Pharmacological Data: No studies on the target compound’s bioactivity, toxicity, or pharmacokinetics are available . Mono-fluoro analogs also lack such data, precluding direct efficacy comparisons.
- Structural Ambiguities : Conflicting molecular formulas (e.g., vs. 9) underscore the need for rigorous characterization in future work.
- Synthetic Routes: Fluorination methods (e.g., Balz-Schiemann or SNAr reactions) likely differ between mono- and di-fluoro derivatives, impacting scalability and purity .
Biological Activity
4-[(2,4-Difluorophenyl)methyl]oxan-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and synthesis of this compound, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a difluorophenyl group attached to an oxan-4-amine structure. Its molecular formula is CHFNO, with a molecular weight of approximately 232.22 g/mol. The difluorophenyl moiety is believed to enhance the compound's reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study evaluating various synthesized compounds demonstrated that derivatives with similar structures showed promising efficacy against gram-positive bacteria and mycobacterial strains, with some exhibiting submicromolar activity comparable to clinically used antibiotics such as ampicillin and isoniazid .
Table 1: Antimicrobial Activity Comparison
| Compound | Activity Against Gram-positive Bacteria | Activity Against Mycobacteria | Reference |
|---|---|---|---|
| This compound | Moderate | Significant | |
| Ampicillin | High | Low | |
| Isoniazid | Moderate | High |
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results suggest that it possesses selective cytotoxicity, particularly towards breast cancer cells, indicating potential applications in cancer therapy . The compound's mechanism may involve inhibition of critical pathways necessary for cancer cell survival.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in cellular processes. The difluorophenyl group enhances binding affinity to these targets, modulating biological pathways related to cell proliferation and apoptosis.
Case Studies
- Antitumor Activity : A study highlighted the antitumor potential of structurally related compounds, showing that modifications in the phenyl group significantly affect biological activity against various cancer cell lines . This suggests that this compound could be further optimized for enhanced efficacy.
- Structure-Activity Relationship (SAR) : Research on SAR patterns has indicated that the introduction of different substituents on the oxanamine core can lead to variations in biological activity. For instance, compounds with electron-withdrawing groups showed improved antimicrobial properties compared to those with electron-donating groups .
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Oxan Ring : Starting from a suitable precursor, the oxan ring is formed through cyclization reactions.
- Substitution Reactions : The difluorophenyl group is introduced via nucleophilic substitution methods.
- Purification : The final product is purified using chromatographic techniques to ensure high purity for biological testing.
Q & A
Q. What are the optimal synthetic routes for 4-[(2,4-Difluorophenyl)methyl]oxan-4-amine, and how can reaction yields be improved?
The compound is synthesized via reductive amination or nucleophilic substitution, leveraging intermediates like 2,4-difluorobenzyl halides. Optimization involves adjusting catalysts (e.g., sodium triacetoxyborohydride) and reaction conditions (e.g., inert atmosphere, controlled pH). For instance, using polar aprotic solvents (DMF or THF) enhances reactivity, while reducing agents like NaBH4 improve yields . Monitoring intermediates via TLC or HPLC ensures reaction progress .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
Key methods include:
- NMR : H and C NMR identify proton environments and carbon frameworks, with F NMR confirming fluorine substitution patterns .
- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for analogous dioxane derivatives .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Storage : Under inert gas (argon/nitrogen) at 2–8°C to prevent degradation .
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact.
- Waste disposal : Segregate halogenated by-products for professional treatment to minimize environmental hazards .
Advanced Research Questions
Q. How does the fluorinated phenyl group influence the compound’s reactivity in biochemical assays?
The electron-withdrawing fluorine atoms enhance electrophilicity, facilitating interactions with nucleophilic residues in enzymes or proteins. For example, the 2,4-difluorophenyl moiety in related compounds stabilizes transition states in protease inhibition assays . Computational studies (DFT) can model these interactions to predict binding affinities .
Q. What strategies resolve contradictions in biological activity data across studies?
- Assay standardization : Control variables like solvent (DMSO vs. aqueous buffers) and cell lines .
- Metabolic stability tests : Use liver microsomes to assess compound degradation, which may explain inconsistent in vivo/in vitro results .
- Structural analogs : Compare activity of derivatives (e.g., mono- vs. di-fluorinated) to isolate pharmacophore contributions .
Q. How can analytical methods differentiate between the target compound and its synthetic by-products?
Q. What methodologies manage by-products during large-scale synthesis?
- Process intensification : Continuous flow systems reduce side reactions via precise temperature/residence time control .
- Scavenging agents : Silica gel or ion-exchange resins remove acidic/by-product impurities .
- Crystallization : Selective solvent recrystallization purifies the compound, as seen in quaterphenyl-amine syntheses .
Q. How do solvent polarity and temperature affect the compound’s stability in long-term studies?
- Accelerated stability testing : Expose the compound to varied pH, UV light, and temperatures (25–40°C) to model degradation pathways .
- Kinetic solubility assays : Measure solubility in PBS or simulated biological fluids to optimize formulation . Polar solvents (e.g., ethanol) improve solubility but may accelerate hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
